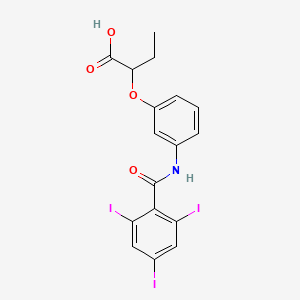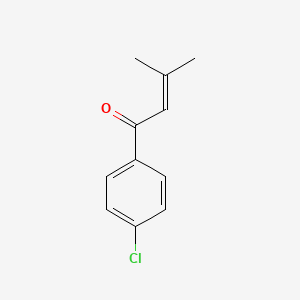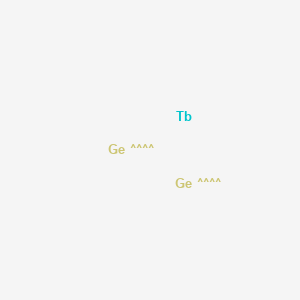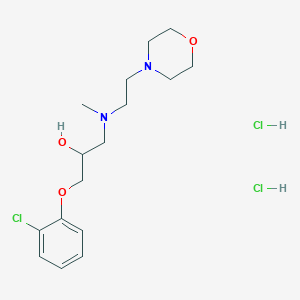
Platinum--zirconium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Platinum–zirconium (1/1) is an intermetallic compound formed by the combination of platinum and zirconium in a 1:1 atomic ratio. This compound is known for its unique properties, including high melting points, excellent corrosion resistance, and significant catalytic activity. These characteristics make it valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of platinum–zirconium (1/1) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental platinum and zirconium at elevated temperatures. The reaction is carried out in a controlled atmosphere to prevent oxidation and contamination. The elements are mixed in stoichiometric amounts and heated to temperatures above 1000°C until the desired intermetallic compound is formed .
Industrial Production Methods
In industrial settings, the production of platinum–zirconium (1/1) may involve advanced techniques such as arc melting or induction melting. These methods ensure uniform mixing and high purity of the final product. The molten mixture is then rapidly cooled to form the intermetallic compound. Additionally, powder metallurgy techniques can be employed, where powdered platinum and zirconium are mixed, compacted, and sintered at high temperatures .
化学反応の分析
Types of Reactions
Platinum–zirconium (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxide and platinum oxide.
Reduction: It can be reduced back to its elemental forms under specific conditions.
Substitution: Platinum–zirconium (1/1) can participate in substitution reactions where one of the elements is replaced by another metal.
Common Reagents and Conditions
Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.
Reduction: Often requires a reducing agent such as hydrogen gas at high temperatures.
Substitution: Involves reacting the compound with another metal in a molten state or in a suitable solvent.
Major Products Formed
Oxidation: Zirconium oxide (ZrO₂) and platinum oxide (PtO₂).
Reduction: Elemental platinum and zirconium.
Substitution: New intermetallic compounds depending on the substituting metal.
科学的研究の応用
Platinum–zirconium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to its high catalytic activity.
Biology: Investigated for potential use in biomedical devices and implants due to its biocompatibility and corrosion resistance.
Medicine: Explored for use in drug delivery systems and as a component in medical imaging devices.
Industry: Utilized in high-temperature applications, such as in aerospace and automotive industries, due to its thermal stability and resistance to oxidation
作用機序
The mechanism by which platinum–zirconium (1/1) exerts its effects is primarily through its catalytic properties. The compound provides active sites for chemical reactions, facilitating the conversion of reactants to products. In biological applications, its biocompatibility and resistance to corrosion make it suitable for long-term implantation without adverse reactions. The molecular targets and pathways involved depend on the specific application, such as catalytic processes or biomedical interactions .
類似化合物との比較
Similar Compounds
Platinum–palladium (1/1): Similar catalytic properties but different oxidation resistance.
Zirconium–nickel (1/1): Comparable thermal stability but different mechanical properties.
Platinum–rhodium (1/1): Similar high-temperature applications but different cost and availability
Uniqueness
Platinum–zirconium (1/1) stands out due to its unique combination of high melting point, excellent corrosion resistance, and significant catalytic activity. These properties make it particularly valuable in applications requiring durability and efficiency under extreme conditions .
特性
CAS番号 |
12166-03-9 |
|---|---|
分子式 |
PtZr |
分子量 |
286.31 g/mol |
IUPAC名 |
platinum;zirconium |
InChI |
InChI=1S/Pt.Zr |
InChIキー |
UQWLEJDCBWVKSN-UHFFFAOYSA-N |
正規SMILES |
[Zr].[Pt] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
![Ethyl 7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2-(3-phenylprop-2-en-1-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B14718250.png)
![7-Chloro-7-phenylbicyclo[4.1.0]heptane](/img/structure/B14718252.png)







![[3-(propanoylamino)phenyl] N-propan-2-ylcarbamate](/img/structure/B14718327.png)


